molecular formula C20H19N3O5 B11695868 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)hexanamide

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)hexanamide

Cat. No.: B11695868
M. Wt: 381.4 g/mol
InChI Key: PWXFZMVWDDZTAG-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)hexanamide is a complex organic compound that features a phthalimide moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)hexanamide typically involves the reaction of phthalic anhydride with hexamethylenediamine to form the phthalimide intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phthalimide derivatives.

Scientific Research Applications

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)hexanamide involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with similar structural features.

    N-(3-nitrophenyl)hexanamide: Lacks the phthalimide moiety but has a similar nitrophenyl group.

    6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide: Similar structure but without the nitrophenyl group.

Uniqueness

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)hexanamide is unique due to the combination of the phthalimide and nitrophenyl groups, which confer distinct chemical properties and potential applications. This combination allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)hexanamide

InChI

InChI=1S/C20H19N3O5/c24-18(21-14-7-6-8-15(13-14)23(27)28)11-2-1-5-12-22-19(25)16-9-3-4-10-17(16)20(22)26/h3-4,6-10,13H,1-2,5,11-12H2,(H,21,24)

InChI Key

PWXFZMVWDDZTAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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